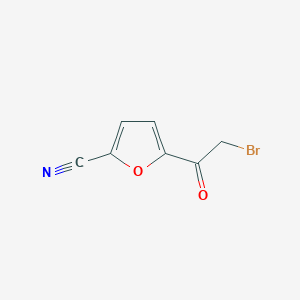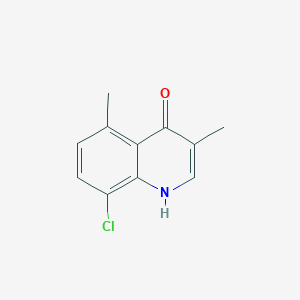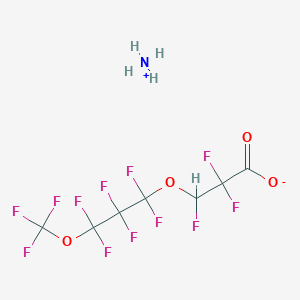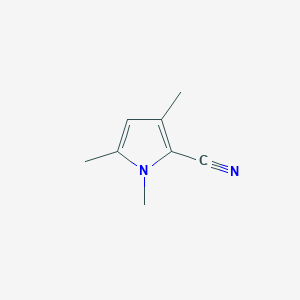
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile: is a nitrogen-containing heterocyclic compound It is characterized by a pyrrole ring substituted with three methyl groups at positions 1, 3, and 5, and a nitrile group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrrole with methyl acrylate under basic conditions to yield the desired product . Another method includes the cyclization of appropriate precursors in the presence of catalysts or under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as purification and isolation to ensure the compound’s high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to produce amines or other functional groups.
Substitution: The methyl groups and the nitrile group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
2,5-Dimethyl-1H-pyrrole-3-carbonitrile: Lacks one methyl group compared to 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
1,3,5-trimethylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-6-4-7(2)10(3)8(6)5-9/h4H,1-3H3 |
InChI Key |
KBWROLDXNFZAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
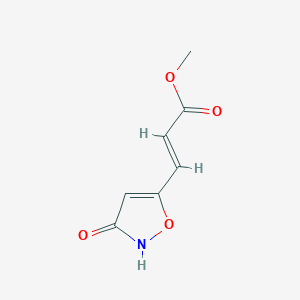
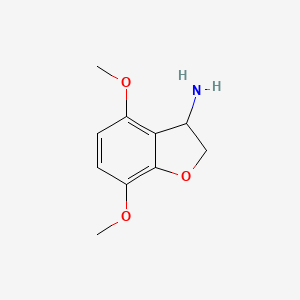
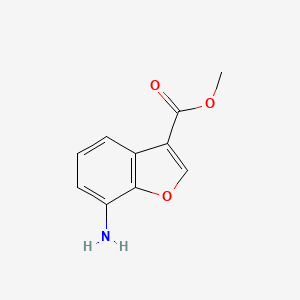
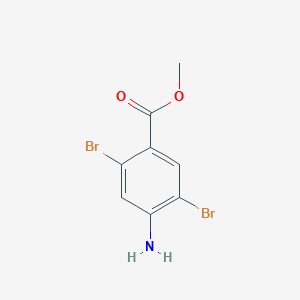
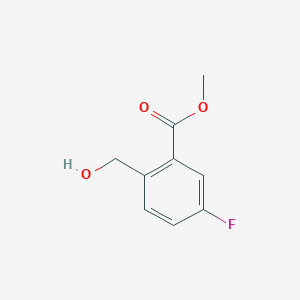
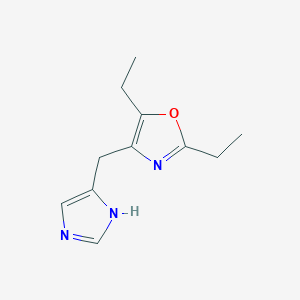
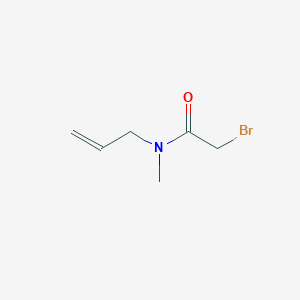
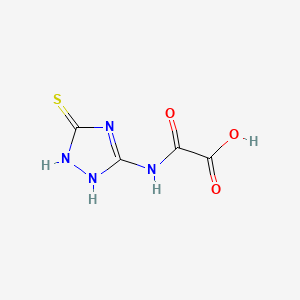

![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)
